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Compound of Interest

(R)-2-amino-3-
Compound Name: o
cyclohexylpropanoic acid

Cat. No.: B556057

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for (R)-cyclohexylalanine, a non-proteinogenic amino acid of interest in medicinal chemistry
and drug development. Due to the limited availability of publicly accessible, verified spectra for
the (R)-enantiomer, this document presents predicted data based on the known spectra of the
corresponding L-enantiomer and general principles of spectroscopic analysis. Detailed
experimental protocols for obtaining such data are also provided.

Introduction

(R)-cyclohexylalanine is a chiral amino acid analog of phenylalanine where the phenyl ring is
replaced by a cyclohexyl group. This modification imparts unique conformational properties and
increased lipophilicity, making it a valuable building block in the design of peptides and
peptidomimetics with enhanced metabolic stability and biological activity. Accurate
spectroscopic characterization is crucial for confirming the identity, purity, and structure of this
compound in research and development settings. This guide summarizes the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-
cyclohexylalanine.

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for (R)-cyclohexylalanine.
These values are estimated based on data for L-cyclohexylalanine and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for (R)-cyclohexylalanine

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~3.3 t 1H a-H
cyclohexyl-H and
~1.63-1.75 m 13H
cyclohexyl-CH2
~0.85-1.52 m

Note: Spectra are typically recorded in D20O/NaOD. Chemical shifts are referenced to a suitable
internal standard.

Table 2: Predicted 13C NMR Spectroscopic Data for (R)-cyclohexylalanine

Chemical Shift (6, ppm) Assignment
~175-180 C=0 (Carboxylic acid)
~55-60 a-C

~40-45 B-C

~32-35 Cyclohexyl C1/C4
~26-28 Cyclohexyl C2/C6
~25-27 Cyclohexyl C3/C5

Note: Chemical shifts are influenced by solvent and pH.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for (R)-cyclohexylalanine
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Wavenumber (cm~?)

Intensity

Assignment

3300-2500 Broad, Medium O-H stretch (Carboxylic acid)
3400-3250 Medium N-H stretch (Amine)
3000-2850 Medium C-H stretch (Alkanes)
1760-1690 Strong C=0 stretch (Carboxylic acid)
1650-1580 Medium N-H bend (Primary amine)
1470-1450 Medium C-H bend (Alkanes)
1320-1000 Strong C-O stretch (Carboxylic acid)

Note: Spectra of solid samples are often obtained using ATR or as KBr pellets.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (R)-cyclohexylalanine

Parameter Value
Molecular Formula CoH17NO2
Molecular Weight 171.24 g/mol
[M+H]* (m/z) 172.13
[M-H]~ (m/z) 170.11

Key Fragment lon (m/z)

126 ([M-COOH]*)

Note: lonization technique (e.g., ESI, CI) will influence the observed ions and fragmentation

pattern.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the

spectroscopic data described above. Instrument parameters should be optimized for the

specific sample and available equipment.
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of (R)-cyclohexylalanine in approximately 0.5-0.7 mL
of a suitable deuterated solvent (e.g., D20, DMSO-de). For amino acids, D20 with a small
amount of NaOD can be used to ensure solubility and sharpen exchangeable proton signals.
Add a suitable internal standard (e.g., DSS or TMSP) for chemical shift referencing.

e 1H NMR Acquisition:
o Tune and shim the NMR spectrometer.

o Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio.

o Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:
o Acquire a 1D proton-decoupled carbon spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid
in the assignment of carbon signals (CH, CHz, CH3s).

FT-IR Spectroscopy

e Sample Preparation (ATR Method):
o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
o Place a small amount of the solid (R)-cyclohexylalanine sample directly onto the crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.[1]

o Data Acquisition:
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o Collect a background spectrum of the empty, clean ATR crystal.

o Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4
cm™i,

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

e Sample Preparation: Prepare a dilute solution of (R)-cyclohexylalanine (e.g., 1-10 pg/mL) in
a suitable solvent system compatible with the chosen ionization source (e.g., 50:50
acetonitrile:water with 0.1% formic acid for ESI).

o Data Acquisition (LC-MS):

o Introduce the sample into the mass spectrometer, often via a liquid chromatography (LC)
system for separation from any impurities.

o Acquire mass spectra in both positive and negative ion modes to observe the protonated
(IM+H]*) and deprotonated ([M-H]~) molecular ions.

o Perform tandem mass spectrometry (MS/MS) on the molecular ions to induce
fragmentation and aid in structural confirmation. The mass spectrometer analyzes the
mass-to-charge ratio of the resulting fragments.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound such as (R)-cyclohexylalanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of (R)-
cyclohexylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556057#spectroscopic-data-nmr-ir-mass-spec-for-r-
cyclohexylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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